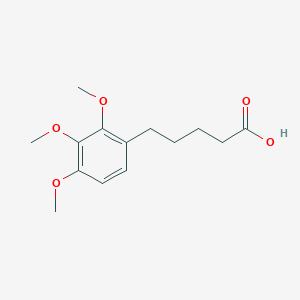
5-(2,3,4-Trimethoxyphenyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3,4-Trimethoxyphenyl)pentanoic acid is a useful research compound. Its molecular formula is C14H20O5 and its molecular weight is 268.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
Research indicates that 5-(2,3,4-Trimethoxyphenyl)pentanoic acid exhibits notable biological activities:
Antioxidant Properties
The compound has demonstrated significant antioxidant capabilities due to its ability to scavenge free radicals. The methoxy groups contribute to this activity by stabilizing radical species through electron donation.
Anti-inflammatory Effects
Preliminary studies suggest that this compound can modulate inflammatory pathways. It has been shown to inhibit cyclooxygenase enzymes involved in the inflammatory response.
Cytotoxic Effects Against Cancer Cells
In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the growth of MDA-MB-231 human breast cancer cells with an IC50 value indicating moderate efficacy .
Case Studies
Case Study 1: Antitumor Activity
A study evaluated the antitumor activity of this compound derivatives against several cancer cell lines. Results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard treatments. For example, a derivative showed an IC50 value of 17.22 μM against prostate cancer cells (PC-3), demonstrating significant potential for further development .
Case Study 2: Anti-inflammatory Efficacy
In an experimental model of inflammation induced by carrageenan in rats, this compound was administered and resulted in a significant reduction in paw edema compared to control groups. This suggests its potential as a therapeutic agent for inflammatory diseases.
Data Table: Summary of Biological Activities
Propiedades
Número CAS |
859785-14-1 |
|---|---|
Fórmula molecular |
C14H20O5 |
Peso molecular |
268.30 g/mol |
Nombre IUPAC |
5-(2,3,4-trimethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C14H20O5/c1-17-11-9-8-10(6-4-5-7-12(15)16)13(18-2)14(11)19-3/h8-9H,4-7H2,1-3H3,(H,15,16) |
Clave InChI |
AQCHGNPIJAMZJI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)CCCCC(=O)O)OC)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













